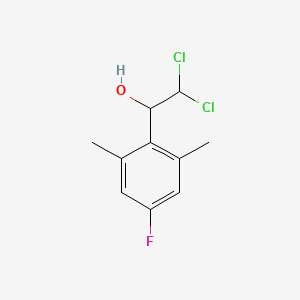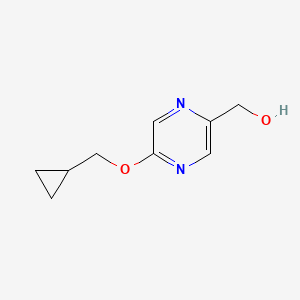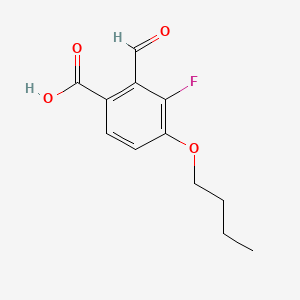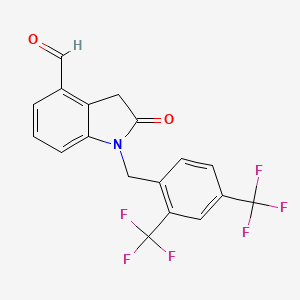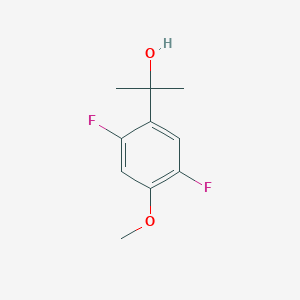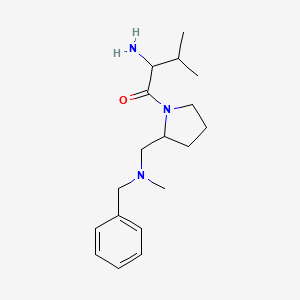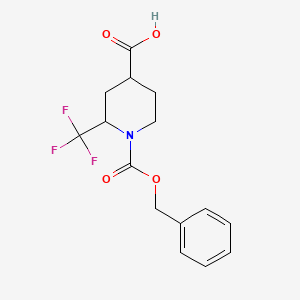
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group and a trifluoromethyl group attached to a piperidine ring
Méthodes De Préparation
The synthesis of 1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Analyse Des Réactions Chimiques
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The exact pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-((Benzyloxy)carbonyl)-2-(trifluoromethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, which can affect its reactivity and stability.
1-(4-bromobenzoyl)piperidine-4-carboxylic acid:
1-(4-trifluoromethylbenzoyl)piperidine-4-carboxylic acid: This compound has a trifluoromethylbenzoyl group, which can influence its interactions with biological targets.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of piperidine carboxylic acids in scientific research.
Propriétés
Formule moléculaire |
C15H16F3NO4 |
|---|---|
Poids moléculaire |
331.29 g/mol |
Nom IUPAC |
1-phenylmethoxycarbonyl-2-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)12-8-11(13(20)21)6-7-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) |
Clé InChI |
DUXFVAGKGYPHMF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CC1C(=O)O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
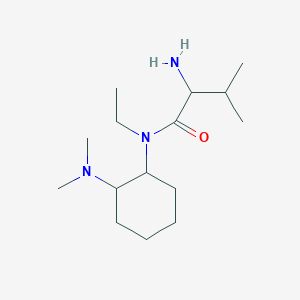


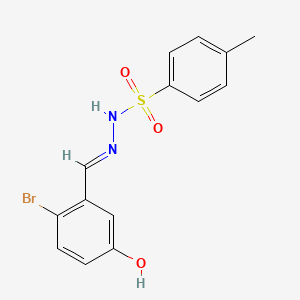
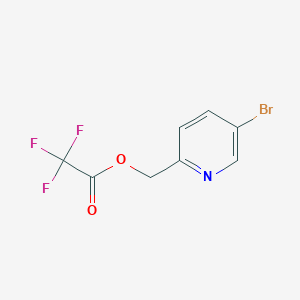
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
